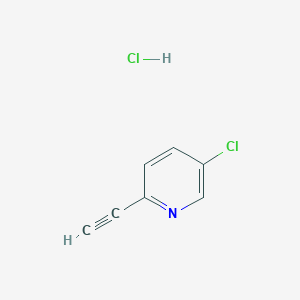

5-Chloro-2-ethynylpyridine hydrochloride

Description

5-Chloro-2-ethynylpyridine hydrochloride (CAS: 1956341-52-8) is a pyridine derivative with the molecular formula C₇H₅Cl₂N and a molecular weight of 174.03 g/mol . This compound is characterized by a chloro substituent at the 5-position and an ethynyl group at the 2-position of the pyridine ring, which is protonated as a hydrochloride salt. It is primarily used in research settings for synthetic chemistry applications, particularly in cross-coupling reactions (e.g., Sonogashira coupling) due to the reactivity of its ethynyl group . The compound requires storage at -80°C (6-month stability) or -20°C (1-month stability) and has a purity exceeding 98% .

Properties

IUPAC Name |

5-chloro-2-ethynylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN.ClH/c1-2-7-4-3-6(8)5-9-7;/h1,3-5H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTDEQDIPDVKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethynylpyridine hydrochloride involves the reaction of 5-chloro-2-ethynylpyridine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of 5-Chloro-2-ethynylpyridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Hydrohalogenation of the Ethynyl Group

The ethynyl group undergoes regioselective hydrohalogenation via pyridinium salt intermediates. Hydrochloric acid reacts with 2-ethynylpyridines to form pyridinium salts, which enhance the electrophilicity of the ethynyl carbon, enabling nucleophilic attack by halide ions .

Mechanism :

-

Salt Formation : The pyridine nitrogen is protonated by HCl, forming a pyridinium ion.

-

Nucleophilic Attack : The chloride ion adds to the β-carbon of the ethynyl group, yielding (Z)-2-(2-chloro-1-phenylethenyl)pyridine as the major product .

Reaction Conditions and Yields :

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCl | MeCN | 100 | 14 | 82 |

| HBr | MeCN | 100 | 14 | 89 |

| HI | MeCN | 100 | 14 | 85 |

Key Observations :

-

Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reaction efficiency unless heated to 150°C .

-

Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance reactivity by stabilizing transition states .

Nucleophilic Substitution Reactions

The chlorine substituent at the 5-position shows moderate reactivity in nucleophilic substitutions, influenced by the pyridine ring’s electron-deficient nature.

Example Reaction :

-

Ammonolysis : Reaction with ammonia under high temperatures yields 5-amino-2-ethynylpyridine, though yields are lower compared to 2- or 4-chloropyridines due to reduced electrophilicity at the 5-position .

Factors Affecting Reactivity :

-

Positional Effects : Chlorine at the 5-position (meta to the ethynyl group) is less reactive than 2- or 4-position halogens .

-

Activation : Pyridinium salt formation further deactivates the ring, suppressing substitutions unless strong nucleophiles (e.g., thiolates) are used .

Oxidation

-

Ethynyl Group : Oxidized to a ketone or carboxylic acid using KMnO₄ or RuO₄ under acidic conditions .

-

Pyridine Ring : Forms N-oxides with H₂O₂, enhancing electrophilicity for subsequent reactions .

Reduction

-

Ethynyl Group : Catalytic hydrogenation (H₂/Pd) reduces the triple bond to a single bond, yielding 2-vinylpyridine derivatives .

-

Pyridine Ring : Reduced to piperidine derivatives using LiAlH₄ or NaBH₄ under harsh conditions .

Comparative Reactivity with Analogues

The chlorine substituent and ethynyl group synergistically modulate reactivity compared to related compounds:

Scientific Research Applications

Synthetic Applications

5-Chloro-2-ethynylpyridine hydrochloride serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure allows for the following applications:

- Organic Synthesis : It is utilized in the synthesis of complex organic molecules, particularly those involving pyridine derivatives. The presence of the ethynyl group enhances its reactivity, making it suitable for coupling reactions and other synthetic transformations.

- Catalytic Reactions : This compound can act as a catalyst or co-catalyst in reactions involving alkynes and azides, contributing to the efficiency of copper-catalyzed click chemistry processes. Such reactions are pivotal in drug discovery and materials science.

Biological Applications

Research indicates that 5-Chloro-2-ethynylpyridine hydrochloride may interact with various biological targets, particularly within the realm of neuropharmacology:

- Metabotropic Glutamate Receptor Modulation : Similar compounds have been studied as allosteric modulators of metabotropic glutamate receptors (mGluRs), which play critical roles in synaptic transmission and plasticity. These interactions suggest potential therapeutic applications in treating neurological disorders such as schizophrenia and anxiety disorders .

- Neuroprotective Effects : Studies have shown that related compounds exhibit neuroprotective properties against excitotoxicity induced by glutamate and NMDA receptor activation. This positions 5-Chloro-2-ethynylpyridine hydrochloride as a candidate for further investigation in neuroprotective strategies .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Application Area |

|---|---|---|

| 5-Chloro-2-ethynylpyridine hydrochloride | Chlorine substitution at position 5 | Neuropharmacology, Organic Synthesis |

| 2-Methyl-6-(phenylethynyl)-pyridine | Ethynyl group with methyl substitution | Neuroprotection, mGluR modulation |

| 3-Ethynylpyridine | Ethynyl group at position 3 | Synthesis of pharmaceuticals |

| 5-Ethynylpyridine | Ethynyl group at position 5 | Potential biological activity |

Case Studies

-

Study on mGluR5 Antagonists :

Research has demonstrated that compounds structurally related to 5-Chloro-2-ethynylpyridine hydrochloride can effectively block mGluR5 receptors, leading to significant neuroprotective effects in neuronal cultures exposed to excitotoxic agents. This highlights the potential for developing new therapeutic agents targeting mGluR pathways . -

Synthesis of Novel Pyridine Derivatives :

A study focused on synthesizing novel pyridine derivatives using 5-Chloro-2-ethynylpyridine hydrochloride as a key intermediate demonstrated its effectiveness in producing compounds with enhanced biological activity. This underscores its utility in medicinal chemistry for drug development .

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethynylpyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Below is a comparative table highlighting key structural and physicochemical properties of 5-chloro-2-ethynylpyridine hydrochloride and related compounds:

Note: CAS for ethyl 5-chloropyridine-2-carboxylate is illustrative; exact data from .

Key Observations:

- Functional Group Influence: The ethynyl group in 5-chloro-2-ethynylpyridine hydrochloride enables reactivity in alkyne-based coupling reactions, distinguishing it from analogs like 5-(chloromethyl)-2-methoxypyridine HCl (non-reactive chloromethyl/methoxy) or 2-amino-5-chloropyridine (nucleophilic amino group) .

- Solubility: The hydrochloride salt form improves polar solvent solubility compared to neutral analogs, though preparation may require heating/sonication . In contrast, 2-amino-5-chloropyridine is inherently water-soluble due to its amino group .

- Stability: Hydrochloride salts generally require低温 storage to prevent decomposition, whereas non-ionic derivatives (e.g., ethyl esters) are stable at ambient conditions .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : 5-Chloro-2-ethynylpyridine hydrochloride is a key intermediate in kinase inhibitor synthesis, leveraging its ethynyl group for modular assembly .

- Comparative Stability : RP-HPLC studies on related hydrochlorides (e.g., amitriptyline HCl) show that低温 storage minimizes degradation, a principle applicable to the target compound .

- Scalability: Derivatives like 2-amino-5-chloropyridine are co-produced with other chlorinated pyridines industrially, highlighting cost-effective synthesis routes .

Biological Activity

5-Chloro-2-ethynylpyridine hydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of 174.03 g/mol. It features a pyridine ring that is substituted with both a chloro group and an ethynyl group, making it a member of the pyridine derivatives family. The compound's structure allows for unique reactivity patterns and potential biological activities, which are of significant interest in pharmaceutical research.

The biological activity of 5-Chloro-2-ethynylpyridine hydrochloride is largely attributed to its interactions with various biological targets, particularly in neurological contexts. Its structural characteristics suggest that it may function as an allosteric modulator of metabotropic glutamate receptors (mGluRs), which are critical in synaptic transmission and plasticity. Research indicates that compounds similar to 5-Chloro-2-ethynylpyridine hydrochloride can modulate mGluR5, potentially offering therapeutic benefits in conditions such as stroke and neurodegenerative diseases .

Cytotoxic Activity

Recent investigations into related compounds have highlighted their ability to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant for the development of anticancer agents. The presence of an ethynyl group in 5-Chloro-2-ethynylpyridine hydrochloride suggests it may also interact with cellular thiols, thus affecting cell viability through similar pathways .

Comparative Analysis with Related Compounds

To better understand the biological activity of 5-Chloro-2-ethynylpyridine hydrochloride, it is useful to compare it with structurally related compounds. The following table summarizes key characteristics and biological activities:

| Compound Name | CAS Number | Biological Activity | Similarity Index |

|---|---|---|---|

| 5-Chloro-2-ethynylpyridine hydrochloride | 1956341-52-8 | Potential mGluR modulation; neuroprotective effects | - |

| (5-Chloropyridin-2-yl)methanamine | 67938-76-5 | Antidepressant-like effects in animal models | 0.76 |

| 5-Bromo-2-ethynylpyridine | 1956341-52-X | Induces ferroptosis; potential anticancer agent | 0.67 |

| MPEP (2-methyl-6-(phenylethynyl)-pyridine) | - | Neuroprotective; mGluR5 antagonist | - |

Unique Properties

The unique combination of chloro and ethynyl groups in 5-Chloro-2-ethynylpyridine hydrochloride distinguishes it from other pyridine derivatives, contributing to its distinctive reactivity and potential biological activities not found in simpler analogs .

Neuroprotective Studies

In one study focusing on mGluR antagonists, compounds similar to 5-Chloro-2-ethynylpyridine hydrochloride were administered to rodent models post-stroke. Results indicated significant recovery in sensorimotor functions without exacerbating brain damage, suggesting a promising avenue for future research into its therapeutic applications .

Ferroptosis Induction

Research on related compounds has shown that those with alkyne functionalities can selectively induce ferroptosis in cancer cells. This highlights a potential pathway for developing novel anticancer therapies based on the structural features of 5-Chloro-2-ethynylpyridine hydrochloride .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-2-ethynylpyridine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via palladium-catalyzed Sonogashira coupling, a common method for introducing ethynyl groups. A typical protocol involves reacting 5-chloro-2-iodopyridine with terminal alkynes (e.g., trimethylsilylacetylene) under inert conditions. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature : 60–80°C for 12–24 hours.

- Work-up : Hydrochloric acid treatment to isolate the hydrochloride salt.

Optimization focuses on reducing side reactions (e.g., homocoupling) by controlling stoichiometry and degassing solvents to exclude oxygen .

Q. How can researchers characterize 5-chloro-2-ethynylpyridine hydrochloride to confirm structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify the ethynyl proton (~3 ppm) and aromatic protons.

- Mass Spectrometry (MS) : ESI-MS to confirm the molecular ion peak (m/z 137.57 for the free base).

- Elemental Analysis : Validate the Cl and N content against theoretical values.

- X-ray Crystallography (if crystalline): Resolve the 3D structure for absolute confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments of 5-chloro-2-ethynylpyridine hydrochloride?

- Methodological Answer : Discrepancies in purity data (e.g., HPLC vs. NMR) may arise from residual solvents or degradation. To resolve:

- Multi-method validation : Combine HPLC (≥98% purity threshold), ¹H NMR (integration of impurity peaks), and Karl Fischer titration (water content).

- Stability studies : Monitor degradation under varying conditions (pH, temperature) using accelerated stability protocols.

- Reference standards : Cross-check with commercially available high-purity samples (e.g., Enamine Ltd.) .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for functionalized derivatives?

- Methodological Answer : The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition) and Suzuki-Miyaura couplings. Optimization strategies include:

- Protecting groups : Use trimethylsilyl (TMS) to stabilize the ethynyl moiety during synthesis.

- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates.

- Catalyst screening : Test Pd, Ni, or Cu complexes for regioselectivity.

Example: TMS-protected intermediates can be deprotected in situ with K₂CO₃/MeOH .

Q. How does 5-chloro-2-ethynylpyridine hydrochloride interact with biological targets, and what assays are suitable for mechanistic studies?

- Methodological Answer : The compound’s pyridine core and electrophilic chlorine make it a candidate for enzyme inhibition studies. Assays include:

- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Kinetic studies : Fluorescence-based assays to monitor inhibition constants (Kᵢ).

- Cellular uptake : Radiolabeled analogs (³H/¹⁴C) to track intracellular distribution.

Recent studies highlight its potential as a kinase inhibitor scaffold .

Safety and Handling in Research Settings

Q. What precautions are critical when handling 5-chloro-2-ethynylpyridine hydrochloride in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- Storage : Airtight containers under nitrogen at –20°C to prevent hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer : Solubility variations (e.g., DMSO vs. water) may stem from salt form or hydration. To clarify:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.